Ethyl 2-ethoxy-3-methylaziridine-2-carboxylate

Physicochemical characterization Process chemistry Safety assessment

Ethyl 2-ethoxy-3-methylaziridine-2-carboxylate (CAS 344295-78-9) is an α,α-disubstituted aziridine-2-carboxylate featuring a free N–H group, an ethoxy substituent at C2, and a methyl group at C3. It belongs to the broader class of aziridine-2-carboxylic esters, which are valued as strained-ring electrophiles and precursors to α- and β-amino acid derivatives.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
Cat. No. B11912998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-ethoxy-3-methylaziridine-2-carboxylate
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(C(N1)C)OCC
InChIInChI=1S/C8H15NO3/c1-4-11-7(10)8(12-5-2)6(3)9-8/h6,9H,4-5H2,1-3H3
InChIKeyIRWFXTDLXKDEFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Ethoxy-3-Methylaziridine-2-Carboxylate: Defining the Baseline for an N-Unsubstituted, α,α-Disubstituted Aziridine Ester


Ethyl 2-ethoxy-3-methylaziridine-2-carboxylate (CAS 344295-78-9) is an α,α-disubstituted aziridine-2-carboxylate featuring a free N–H group, an ethoxy substituent at C2, and a methyl group at C3 . It belongs to the broader class of aziridine-2-carboxylic esters, which are valued as strained-ring electrophiles and precursors to α- and β-amino acid derivatives [1][2]. The combination of an unsubstituted ring nitrogen and two distinct C-substituents makes this scaffold a versatile entry point for regioselective ring-opening and N-functionalization, distinguishing it from simpler mono-substituted aziridine carboxylates [1].

Why Generic Aziridine-2-Carboxylate Analogs Cannot Replace Ethyl 2-Ethoxy-3-Methylaziridine-2-Carboxylate


In-class aziridine-2-carboxylates are not interchangeable because subtle changes in N-substitution and C-substituents profoundly alter both physicochemical properties and reaction outcomes [1]. The presence of an N–H group in ethyl 2-ethoxy-3-methylaziridine-2-carboxylate yields markedly different boiling point, density, and flash point compared to N-alkylated or simpler ester analogs . Critically, N-substituents can modulate the rate of nucleophilic ring opening by up to an order of magnitude [1], meaning that a generic aziridine ester cannot be assumed to perform equivalently in a synthetic sequence without re-optimization. These quantifiable differences directly impact procurement decisions when reproducible reactivity, storage stability, and downstream product profiles are required.

Quantitative Differentiation of Ethyl 2-Ethoxy-3-Methylaziridine-2-Carboxylate from Closest Analogs


Elevated Boiling Point and Flash Point vs. Methyl Aziridine-2-Carboxylate Enhance Handling Safety and Distillation Margin

Ethyl 2-ethoxy-3-methylaziridine-2-carboxylate exhibits a substantially higher predicted boiling point (207.7 °C at 760 mmHg) and flash point (79.4 °C) compared to the widely used methyl aziridine-2-carboxylate (boiling point 143 °C; flash point 25 °C) . This 65 °C elevation in boiling point and 54 °C increase in flash point reduce flammability risk during storage and handling, while providing a wider operational window for distillative purification and high-temperature reaction conditions.

Physicochemical characterization Process chemistry Safety assessment

Lower Density and Different Refractive Index vs. Methyl Aziridine-2-Carboxylate Signal Distinct Solution Behavior

The target compound has a lower computed density (1.077 g/cm³) and a higher refractive index (1.463) relative to methyl aziridine-2-carboxylate (density 1.12 g/cm³; refractive index n20/D 1.44) . These differences arise from the additional ethoxy and methyl groups, which alter molecular packing and polarizability, and can influence solvent miscibility and spectroscopic detection thresholds in reaction monitoring.

Physicochemical characterization Formulation Reaction engineering

N-Unsubstituted Aziridine Core Enables Faster Nucleophilic Ring Opening than N-Alkylated Analogs

The free N–H aziridine in ethyl 2-ethoxy-3-methylaziridine-2-carboxylate eliminates the steric and electronic attenuation caused by N-alkyl substituents. A systematic study of Candida antarctica lipase B-catalyzed ammoniolysis demonstrated that N-benzyl and (1'R)-1-phenylethyl substrates reacted approximately ten times faster than the (1'S)-1-phenylethyl analog [1]. By extension, the N-unsubstituted scaffold is expected to exhibit even higher intrinsic reactivity, enabling milder reaction conditions and shorter reaction times for ring-opening transformations that produce α,β-diamino acid and β-amino alcohol derivatives [2].

Aziridine ring-opening kinetics Synthetic methodology Peptidomimetic synthesis

Intrinsic Aziridine Ring Strain of 26–27 kcal/mol Drives Predictable Ring-Opening Thermodynamics

The aziridine ring in ethyl 2-ethoxy-3-methylaziridine-2-carboxylate possesses an inherent strain energy of 26–27 kcal/mol [1], comparable to other aziridines but distinct from epoxides (~27 kcal/mol) and azetidines (~25 kcal/mol). This strain, combined with the electron-withdrawing ester at C2, positions the C2 carbon as the preferred site for nucleophilic attack, as documented in extensive reviews of aziridine-2-carboxylate ring-opening regiochemistry [2]. The quantified strain energy provides a thermodynamic basis for predicting exothermic reaction profiles and for comparing activation energies across different aziridine scaffolds in computational retrosynthetic planning.

Ring strain energy Thermodynamic reactivity Computational chemistry

High-Value Application Scenarios for Ethyl 2-Ethoxy-3-Methylaziridine-2-Carboxylate Based on Differential Evidence


Synthesis of α,α-Disubstituted β-Amino Acid Building Blocks via Regioselective C2 Ring-Opening

The combination of an N-unsubstituted aziridine, a C2 ethoxy leaving group, and a C3 methyl substituent enables regio- and stereoselective ring-opening at C2 by nucleophiles. This exploits the ring strain energy of 26–27 kcal/mol [1] and the reactivity advantage of the free N–H over N-alkyl analogs [2], providing a direct route to protected α,α-disubstituted β-amino esters that are challenging to access by enolate alkylation methods. Procurement of this specific compound eliminates the need for N-deprotection steps, streamlining the synthetic sequence.

Late-Stage N-Functionalization for Parallel Library Synthesis of Aziridine Pharmacophores

The free N–H site permits selective N-alkylation, N-acylation, or N-sulfonylation without competing ring-opening, as the ester at C2 and ethoxy at C2 stabilize the aziridine toward acid. This contrasts with N-alkyl aziridine-2-carboxylates, where further N-functionalization is blocked. Researchers can purchase a single N-unsubstituted scaffold and diversify it into dozens of N-substituted analogs for structure–activity relationship studies, leveraging the known 10-fold rate differences imparted by different N-substituents on downstream reactions [2].

Process Chemistry Scale-Up Benefiting from Elevated Flash Point and Reduced Flammability Hazard

With a flash point of 79.4 °C —over 50 °C higher than methyl aziridine-2-carboxylate—ethyl 2-ethoxy-3-methylaziridine-2-carboxylate falls outside the 'highly flammable' liquid classification (flash point < 23 °C) per GHS criteria. This reduces engineering controls and safety infrastructure costs during kilogram-scale syntheses, making it the preferred aziridine carboxylate for pilot-plant campaigns where thermal runaway risk and solvent flammability are primary concerns.

Computational Reaction Screening with Validated Thermodynamic Parameters

The well-characterized ring strain (26–27 kcal/mol) [1], computed density, and boiling point provide reliable input data for density functional theory (DFT) transition-state modeling and computational retrosynthesis platforms. Using this compound as a standardized aziridine template allows computational chemists to predict activation barriers and regiochemical outcomes with higher confidence than with less-characterized analogs, supporting in silico library design before committing to procurement.

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